4-isopropoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
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Overview
Description
N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-4-(PROPAN-2-YLOXY)BENZAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-4-(PROPAN-2-YLOXY)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the tetrahydroquinoline core: This can be achieved through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Methanesulfonylation: The tetrahydroquinoline core can be sulfonylated using methanesulfonyl chloride in the presence of a base such as triethylamine.
Benzamide formation: The final step involves the coupling of the sulfonylated tetrahydroquinoline with 4-(propan-2-yloxy)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-4-(PROPAN-2-YLOXY)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-4-(PROPAN-2-YLOXY)BENZAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-4-(PROPAN-2-YLOXY)BENZOIC ACID
- N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-4-(PROPAN-2-YLOXY)BENZAMIDE DERIVATIVES
Uniqueness
N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-4-(PROPAN-2-YLOXY)BENZAMIDE is unique due to its specific structural features, such as the methanesulfonyl group and the tetrahydroquinoline core, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H24N2O4S |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C20H24N2O4S/c1-14(2)26-18-10-7-16(8-11-18)20(23)21-17-9-6-15-5-4-12-22(19(15)13-17)27(3,24)25/h6-11,13-14H,4-5,12H2,1-3H3,(H,21,23) |
InChI Key |
VHTZWMJUULGHNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Origin of Product |
United States |
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